Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-
Overview
Description
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-, also known as 2,2-bis(hydroxymethyl)propionic acid, is an organic compound with the molecular formula C5H10O4. It is a white crystalline solid that is odorless and non-toxic. This compound contains both carboxyl and hydroxyl functional groups, making it versatile for various chemical reactions and applications .
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and proteins within the cell, influencing metabolic pathways .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions .
Biochemical Pathways
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- may be involved in several biochemical pathways. For instance, it has been suggested that similar compounds can participate in the synthesis of hyperbranched polymers . In this process, each hydroxyl group reacts with 2,2-bis(hydroxymethyl) propionic acid, doubling the number of hydroxyl groups in the molecule. Repeating this reaction step produces one more shell each time, causing the molecule to grow .
Pharmacokinetics
It’s known that similar compounds, due to their size and polarity, are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .
Result of Action
It’s known that similar compounds can influence cellular processes by interacting with various enzymes and proteins, potentially altering metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- can be synthesized through several methods. One common method involves the base-induced hydration of acrylic acid followed by reacidification . Another synthesis route includes the cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Additionally, hydrolysis of propiolactone is another viable route .
Industrial Production Methods
In industrial settings, the production of propanoic acid, 3-hydroxy-2-(hydroxymethyl)- often involves the reaction of formaldehyde with isobutyric acid under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Esterification: The carboxyl group can react with alcohols to form esters.
Esterification with Itself: The compound can react with itself to produce esters via esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) are often used to facilitate esterification reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Esterification: The major products are esters, which can be used in various industrial applications.
Scientific Research Applications
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Isobutyric acid
- 3-Hydroxypropionic acid
- 2,2-Dimethylolpropionic acid
Uniqueness
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields, from industrial applications to advanced scientific research .
Properties
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMZOZMSDIOZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540189 | |
Record name | 3-Hydroxy-2-(hydroxymethyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68516-39-2 | |
Record name | 3-Hydroxy-2-(hydroxymethyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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